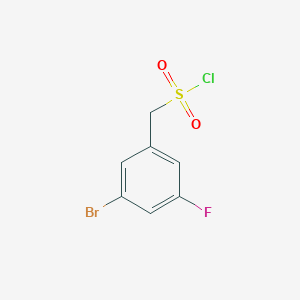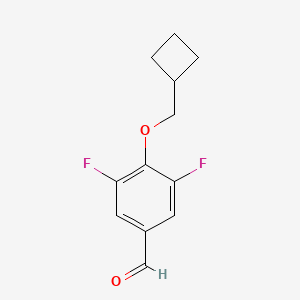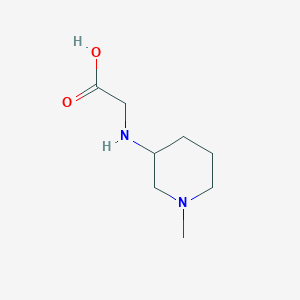
(4-Chloro-3-fluorophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-fluorophenyl)methanethiol: is a chemical compound with the molecular formula C7H6ClFS . It is characterized by the presence of a chlorine atom at the 4th position, a fluorine atom at the 3rd position, and a methanethiol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluorophenyl)methanethiol typically involves the following steps:
Halogenation: The starting material, phenol, undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions on the benzene ring.
Thiolation: The halogenated phenol is then treated with a thiolating agent, such as thiourea or hydrogen sulfide, to introduce the methanethiol group.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that ensures high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
(4-Chloro-3-fluorophenyl)methanethiol: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, although this is less common.
Substitution: The chlorine and fluorine atoms on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite are used, often under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)methanethiol: has a range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Chloro-3-fluorophenyl)methanethiol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(4-Chloro-3-fluorophenyl)methanethiol: is unique due to its specific combination of halogen atoms and the methanethiol group. Similar compounds include:
4-Chlorophenol: Lacks the fluorine atom and methanethiol group.
3-Fluorophenol: Lacks the chlorine atom and methanethiol group.
4-Chloro-3-fluorobenzene: Lacks the methanethiol group.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLSRRLHVQYAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B7937887.png)
amine](/img/structure/B7937889.png)

amine](/img/structure/B7937909.png)
![N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine](/img/structure/B7937913.png)




![[Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7937955.png)
